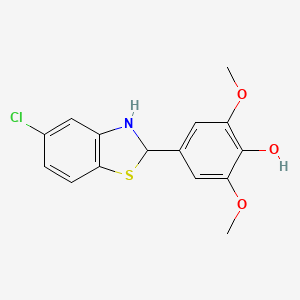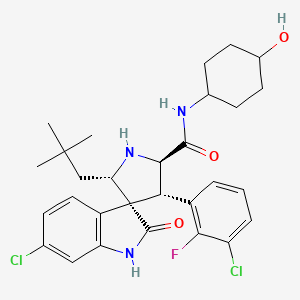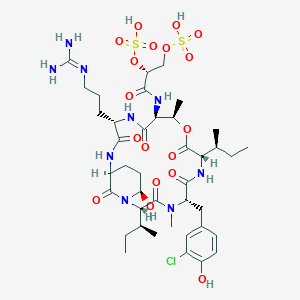![molecular formula C20H18F6N4O B609095 (2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol CAS No. 1022152-70-0](/img/structure/B609095.png)
(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol
Overview
Description
MK5046 is a novel bombesin receptor subtype-3 agonist. MK5046 effectively reduced body weight in rats and caused modest increases in body temperature, heart rate, and blood pressure. MK-5046 is the first BRS-3 agonist with properties suitable for use in larger mammals. In dogs, MK-5046 treatment produced statistically significant and persistent weight loss, which was initially accompanied by increases in body temperature and heart rate that abated with continued dosing. MK-5046 may be useful for treatment of obesity.
Scientific Research Applications
Antiobesity Applications
- Study 1 : This compound, also known as MK-5046, has been investigated for its antiobesity effects. It acts as a Bombesin receptor subtype-3 (BRS-3) agonist, influencing energy homeostasis. In animal studies, MK-5046 has shown to reduce food intake and increase metabolic rate, leading to significant weight loss in diet-induced obese mice and dogs (Guan et al., 2011).
Antifungal Activity
- Study 2 : The compound's derivatives have been synthesized and evaluated for antifungal activity, showing effectiveness against various fungal species including Candida albicans and Aspergillus fumigatus (Chevreuil et al., 2007).
Catalytic Activities
- Study 3 : Pyrazole-based derivatives of this compound have been used to synthesize dicopper(II) complexes, which have been studied for their catalytic activities, particularly in the context of modeling the functional properties of catechol oxidase (Zhang et al., 2007).
Antimicrobial and Antioxidant Properties
- Study 4 : A series of pyridine derivatives containing elements of the compound have been synthesized and shown to exhibit promising antioxidant and antimicrobial activities, particularly against fungi (Bonacorso et al., 2015).
pH Measurement in Biological Media
- Study 5 : The compound and its derivatives have been evaluated for their potential use in measuring pH in biological media through 19F NMR spectroscopy. This application is based on their pKa values in aqueous solutions (Jones et al., 1996).
Molecular Docking Studies
- Study 6 : In the field of drug discovery, derivatives of this compound have been used in molecular docking studies to evaluate their potential as antimicrobial agents (Punia et al., 2021).
Mechanism of Action
MK-5046, also known as UNII-QHZ72H8F6P or (2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol, is a potent, selective, and orally active Bombesin receptor subtype-3 (BRS-3) allosteric agonist .
Target of Action
MK-5046 primarily targets the Bombesin receptor subtype-3 (BRS-3) . BRS-3 is an orphan G protein-coupled receptor that is involved in a variety of pathological and physiological processes .
Mode of Action
MK-5046 functions as an allosteric agonist for the BRS-3 receptor . It interacts with BRS-3 in a way that it only partially inhibits the binding of other ligands, showing a noncompetitive inhibition pattern . This allosteric behavior of MK-5046 includes slowing the dissociation of the BRS-3 receptor ligand .
Biochemical Pathways
The activation of BRS-3 by MK-5046 leads to the activation of phospholipase C . This suggests that MK-5046 may influence the phosphoinositide pathway, which plays a crucial role in various cellular functions, including cell growth and differentiation .
Pharmacokinetics
MK-5046 exhibits dose-proportional pharmacokinetics. The exposure of MK-5046 increases proportionally with the dose . It is eliminated with an apparent terminal half-life of 1.5 to 3.5 hours . These properties suggest that MK-5046 has favorable pharmacokinetic characteristics for oral administration.
Result of Action
MK-5046 inhibits food intake and reduces body weight in diet-induced obese (DIO) mouse models . This suggests that MK-5046 could have potential therapeutic applications in the treatment of obesity .
Action Environment
The action of MK-5046 can be influenced by environmental factors such as the physiological state of the organism. For instance, the effect of MK-5046 on food intake and body weight was observed in diet-induced obese (DIO) mouse models , indicating that the nutritional status can impact the efficacy of MK-5046.
properties
IUPAC Name |
(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINBEQCDMOAHM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CC2=CN=C(N2)C[C@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1022152-70-0 | |
| Record name | MK-5046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022152700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-5046 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ72H8F6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)
![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)
![4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile](/img/structure/B609026.png)

